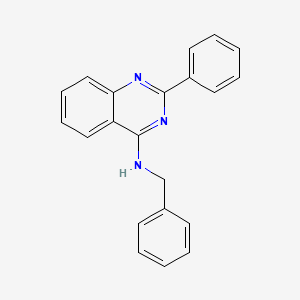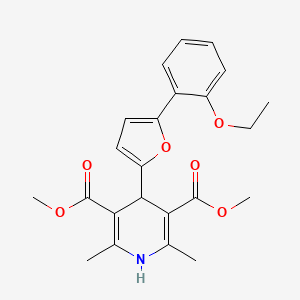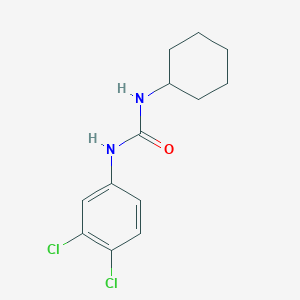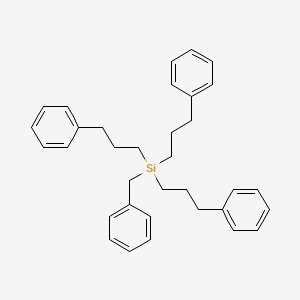
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an isoxazole ring substituted with a methyl group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2,5-dimethylpyrrole and 5-methylisoxazole can be catalyzed by a strong acid such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction is typically carried out at elevated temperatures (around 100-150°C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Similar structure with a thiophene ring instead of an isoxazole ring.
(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid: Similar structure with an acetic acid group instead of an isoxazole ring.
Uniqueness
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole is unique due to the presence of both pyrrole and isoxazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-(2,5-dimethylpyrrol-1-yl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H12N2O/c1-7-4-5-8(2)12(7)10-6-9(3)13-11-10/h4-6H,1-3H3 |
InChI-Schlüssel |
TYORYTQOHKTVOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=NOC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


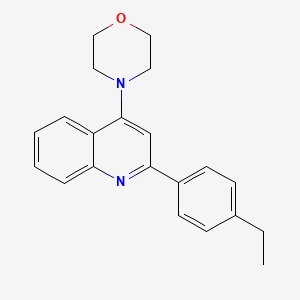
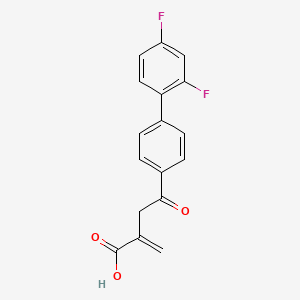
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
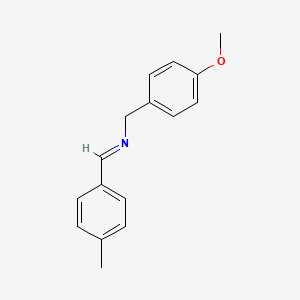
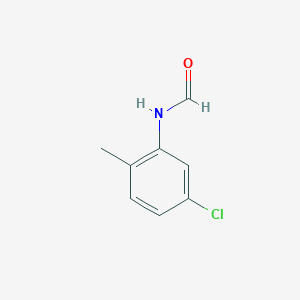

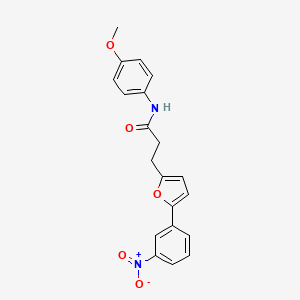
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B11949982.png)
